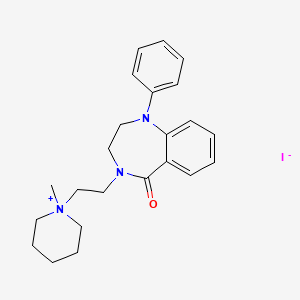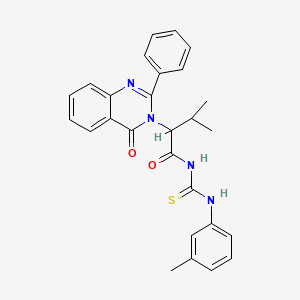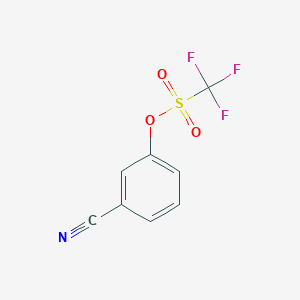
3-Cyanophenyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyanophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H4F3NO3S. It is a derivative of phenyl trifluoromethanesulfonate, where a cyano group is attached to the phenyl ring. This compound is known for its utility in various organic synthesis reactions due to its excellent leaving group properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Cyanophenyl trifluoromethanesulfonate can be synthesized through the trifluoromethanesulfonylation of 3-cyanophenol. The reaction typically involves the use of trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyanophenyl trifluoromethanesulfonate undergoes various types of reactions, including nucleophilic substitution, Suzuki-Miyaura coupling, and Heck reactions. Its triflate group makes it highly reactive in these processes .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or DMF.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.
Heck Reactions: These reactions use palladium catalysts and alkenes, often in the presence of a base like triethylamine in solvents such as DMF or NMP.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
3-Cyanophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs and diagnostic agents.
Wirkmechanismus
The mechanism of action of 3-cyanophenyl trifluoromethanesulfonate primarily involves its role as a leaving group in various organic reactions. The triflate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it an excellent reagent for nucleophilic substitution and cross-coupling reactions .
Vergleich Mit ähnlichen Verbindungen
- 4-Cyanophenyl trifluoromethanesulfonate
- 2-Cyanophenyl trifluoromethanesulfonate
- Phenyl trifluoromethanesulfonate
Comparison: 3-Cyanophenyl trifluoromethanesulfonate is unique due to the position of the cyano group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers (2- and 4-cyanophenyl trifluoromethanesulfonate), the 3-cyano derivative may exhibit different steric and electronic effects, impacting its behavior in synthetic applications .
Eigenschaften
CAS-Nummer |
66152-74-7 |
|---|---|
Molekularformel |
C8H4F3NO3S |
Molekulargewicht |
251.18 g/mol |
IUPAC-Name |
(3-cyanophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)16(13,14)15-7-3-1-2-6(4-7)5-12/h1-4H |
InChI-Schlüssel |
VDWKMBNKPLCHFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


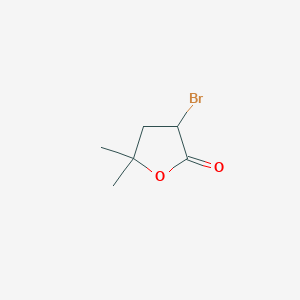
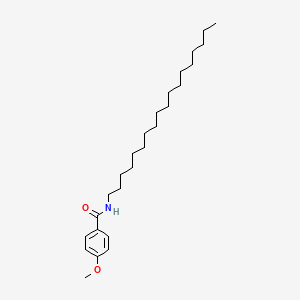
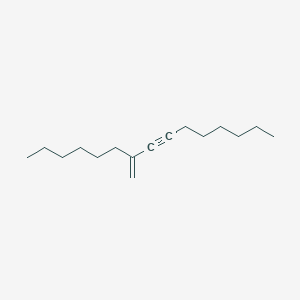
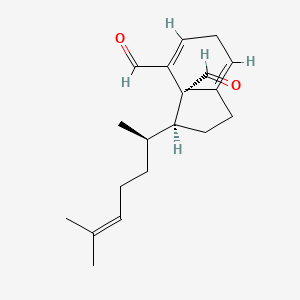
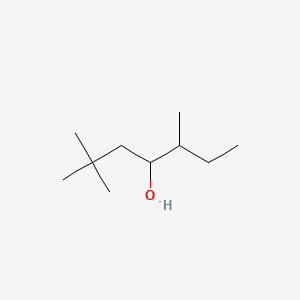

![1,2,5-Oxadiazole-3,4-diylbis[(4-chlorophenyl)methanone]](/img/structure/B14473790.png)
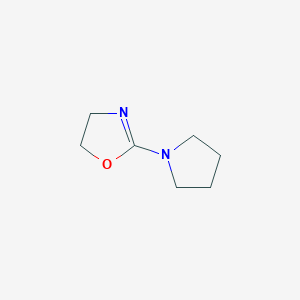
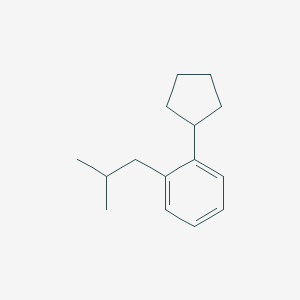
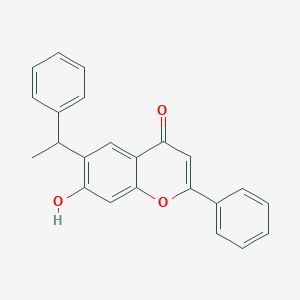

![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
